molecular formula C16H24N2O4 B1408750 Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate CAS No. 1922704-04-8

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate

Cat. No.: B1408750
CAS No.: 1922704-04-8
M. Wt: 308.37 g/mol
InChI Key: LBMMVVJXYVGHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, an amino group, and a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate typically involves the protection of the amino group of phenylalanine with a BOC group, followed by esterification. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate involves its reactivity as an amino acid derivative. The BOC group provides stability during synthetic processes, while the amino group can participate in various chemical reactions. The compound’s molecular targets and pathways depend on its specific application, such as peptide bond formation in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate is unique due to its specific combination of functional groups, which provide both stability and reactivity. The presence of the ethyl ester group distinguishes it from similar compounds, offering different reactivity and solubility properties .

Properties

IUPAC Name

ethyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10,17H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMMVVJXYVGHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate
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Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate
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Ethyl 3-amino-N-(tert-butoxycarbonyl)phenylalaninate

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